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Compound of Interest

Compound Name: NIH-12848

Cat. No.: B15602138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of

Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ) by the selective inhibitor NIH-
12848. It is designed to offer an in-depth understanding of the inhibitor's mechanism of action,

its selectivity profile, and the experimental methodologies used for its characterization. This

document will delve into the quantitative data, key experimental protocols, and the signaling

pathways involved, providing a valuable resource for researchers in the field of kinase biology

and drug discovery.

Quantitative Inhibition Data
The inhibitory activity of NIH-12848 and its derivatives has been quantified through various

biochemical and cellular assays. The following tables summarize the key quantitative data,

offering a clear comparison of the inhibitor's potency and selectivity.
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Inhibitor Target Assay Type IC50 / KD Reference

NIH-12848 PI5P4Kγ
Radiometric

Kinase Assay
~1 µM - 3.3 µM [1][2][3]

NIH-12848 PI5P4Kγ
Kinome Profiling

(Binding)

2-3 µM (apparent

IC50)
[1]

NIH-12848 PI5P4Kα
Radiometric

Kinase Assay
> 100 µM [1][3]

NIH-12848 PI5P4Kβ
Radiometric

Kinase Assay
> 100 µM [1][3]

Compound 40 PI5P4Kγ Binding Assay 68 nM (KD) [4][5]

Compound 40 PI5P4Kβ Binding Assay
> 30,000 nM

(KD)
[4]

NCT-504 PI5P4Kγ
Radiometric

Kinase Assay
16 µM [2]

Mechanism of Allosteric Inhibition
NIH-12848 exhibits a non-ATP-competitive, allosteric mode of inhibition.[6] This mechanism is

distinct from many traditional kinase inhibitors that target the highly conserved ATP-binding

pocket.

Key features of the allosteric inhibition by NIH-12848 include:

Binding Site: NIH-12848 binds to the putative phosphatidylinositol 5-phosphate (PI5P)

substrate-binding site of PI5P4Kγ.[1][3][7] This was confirmed through hydrogen-deuterium

exchange mass spectrometry (HDX-MS) and mutagenesis studies.[1] The binding site is

located approximately 18 Å away from the ATP pocket.[6][8]

No Effect on ATPase Activity: The inhibitor does not affect the intrinsic ATPase activity of

PI5P4Kγ, further supporting that it does not interact with the ATP-binding site.[1][3]

High Selectivity: The unique allosteric binding site contributes to the high selectivity of NIH-
12848 for the γ-isoform of PI5P4K over the α and β isoforms.[1][3]
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Caption: Mechanism of allosteric inhibition of PI5P4Kγ by NIH-12848.

PI5P4Kγ Signaling Pathway
PI5P4Kγ is a lipid kinase that phosphorylates PI5P at the 4'-hydroxyl position to generate

phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[9] PI(4,5)P2 is a critical second messenger

involved in a multitude of cellular processes. PI5P4Kγ has been implicated in several key

signaling pathways:

mTORC1 Signaling: PI5P4Kγ is a substrate of mTORC1 and forms a negative feedback loop

to regulate its activity, particularly under starvation conditions.[9]

Notch Signaling: PI5P4Kγ positively regulates the Notch pathway by promoting the recycling

of the Notch receptor.[9][10] Pharmacological inhibition of PI5P4Kγ with NIH-12848 has been

shown to suppress Notch signaling.[5]

Hippo Pathway: Recent studies have connected PI5P4K activity to the regulation of the

Hippo signaling pathway, a critical regulator of organ size and a pathway often dysregulated

in cancer.[11]
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Caption: Overview of the PI5P4Kγ signaling pathway and its inhibition.

Experimental Protocols
The characterization of NIH-12848 and its interaction with PI5P4Kγ has relied on a variety of

sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro PI5P4K Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation

of radiolabeled phosphate from ATP onto the PI5P substrate.

Materials:

Recombinant PI5P4Kγ enzyme

PI5P substrate

[γ-³²P]ATP
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

Stop solution (e.g., 1 M HCl)

Organic solvent for lipid extraction (e.g., chloroform:methanol)

Thin-layer chromatography (TLC) plates

Phosphorimager

Protocol:

Prepare a reaction mixture containing kinase buffer, PI5P substrate, and the test inhibitor

(e.g., NIH-12848) at various concentrations.

Initiate the kinase reaction by adding recombinant PI5P4Kγ enzyme and [γ-³²P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by adding the stop solution.

Extract the lipids using an organic solvent.

Spot the extracted lipids onto a TLC plate and separate them based on their polarity.

Dry the TLC plate and expose it to a phosphor screen.

Quantify the amount of radiolabeled PI(4,5)P2 product using a phosphorimager.

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50

value.

ADP-Glo™ Kinase Assay (Bioluminescent)
This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the

amount of ADP produced during the kinase reaction.

Materials:
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Recombinant PI5P4Kγ enzyme

PI5P substrate

ATP

ADP-Glo™ Reagent

Kinase-Glo™ Reagent

White, opaque multi-well plates

Protocol:

Add the kinase, substrate, ATP, and inhibitor to the wells of a multi-well plate.

Incubate at room temperature to allow the kinase reaction to proceed.

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Add the Kinase-Glo™ Reagent to convert the generated ADP into ATP, which is then used by

luciferase to generate a luminescent signal.

Measure the luminescence using a plate reader. The signal is directly proportional to the

amount of ADP produced and thus the kinase activity.

Hydrogen-Deuterium Exchange Mass Spectrometry
(HDX-MS)
HDX-MS is a powerful technique used to map protein-ligand interaction sites by measuring

changes in the rate of deuterium exchange of backbone amide hydrogens.

Protocol:

Incubate apo-PI5P4Kγ and PI5P4Kγ pre-incubated with NIH-12848 in a D₂O-based buffer for

various time points.

Quench the exchange reaction by lowering the pH and temperature.
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Digest the protein into peptides using an online pepsin column.

Separate the peptides by liquid chromatography and analyze them by mass spectrometry.

Compare the deuterium uptake of peptides from the apo- and inhibitor-bound states.

Regions of the protein that are protected from exchange in the presence of the inhibitor

represent the binding site.[1]
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Caption: Experimental workflow for characterizing NIH-12848.

Conclusion
NIH-12848 is a valuable chemical probe for studying the biological functions of PI5P4Kγ. Its

allosteric mechanism of action and high selectivity for the γ-isoform make it a powerful tool for

dissecting the specific roles of this enigmatic kinase in various cellular signaling pathways. The

data and protocols presented in this guide provide a solid foundation for researchers aiming to
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utilize NIH-12848 in their studies and for those interested in the development of novel allosteric

kinase inhibitors. Further optimization of this chemical scaffold has already yielded even more

potent and cell-permeable inhibitors, highlighting the therapeutic potential of targeting the

allosteric site of PI5P4Kγ.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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